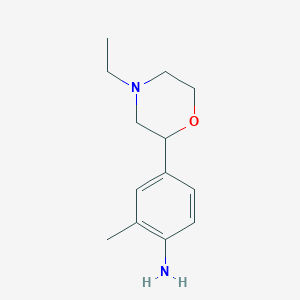
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol is a heterocyclic compound that features both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol can be achieved through several methods. One common approach involves the condensation of pyrrolidin-2-one with pyridine derivatives under specific reaction conditions . Another method includes the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with amines in the presence of a catalyst like iron (III) chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole and pyridine derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can undergo substitution reactions, particularly at the pyrrole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or pyridine rings.
Scientific Research Applications
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its antiviral and anticancer properties.
Industry: It is used in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological activities. For instance, it may inhibit specific enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-:
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound features a similar pyrrole ring but differs in its functional groups and overall structure.
Uniqueness
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridin-2-ol is unique due to its combination of pyrrole and pyridine rings, along with the presence of a hydroxyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
LRBPXSIZNQZIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC=C1C2=NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)



![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)








